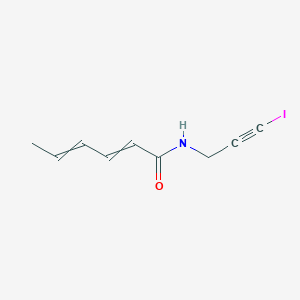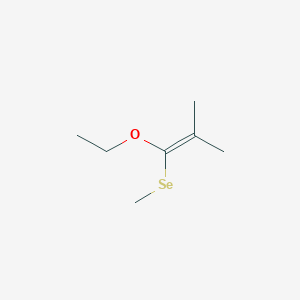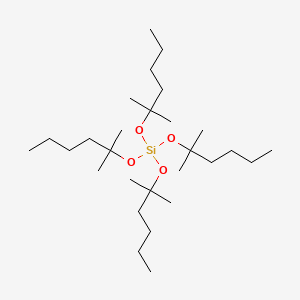
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is a chemical compound with the molecular formula C16H36O4Si It is an ester derivative of silicic acid, where the hydrogen atoms are replaced by 1,1-dimethylpentyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester typically involves the esterification of silicic acid with 1,1-dimethylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H4SiO4+4C7H16O→C16H36O4Si+4H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is essential to obtain the desired product with high yield and purity.
化学反应分析
Types of Reactions
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silicic acid and 1,1-dimethylpentanol.
Oxidation: The organic groups attached to the silicon atom can be oxidized under specific conditions, potentially leading to the formation of silicon dioxide and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols, amines, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Silicic acid and 1,1-dimethylpentanol.
Oxidation: Silicon dioxide and oxidation products of the organic groups.
Substitution: New ester derivatives with different functional groups.
科学研究应用
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biomineralization processes and as a component in bioactive materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester involves its interaction with various molecular targets and pathways. The ester bonds can be hydrolyzed to release silicic acid, which can then participate in further chemical reactions. The organic groups attached to the silicon atom can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Similar ester derivative with isopropyl groups instead of 1,1-dimethylpentyl groups.
Tetraethyl silicate: Another ester derivative of silicic acid with ethyl groups.
Uniqueness
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is unique due to the presence of 1,1-dimethylpentyl groups, which impart distinct chemical properties and potential applications compared to other ester derivatives of silicic acid. The larger and more branched organic groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
属性
CAS 编号 |
63449-47-8 |
|---|---|
分子式 |
C28H60O4Si |
分子量 |
488.9 g/mol |
IUPAC 名称 |
tetrakis(2-methylhexan-2-yl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-13-17-21-25(5,6)29-33(30-26(7,8)22-18-14-2,31-27(9,10)23-19-15-3)32-28(11,12)24-20-16-4/h13-24H2,1-12H3 |
InChI 键 |
NLIBZFFYKXCPHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C)O[Si](OC(C)(C)CCCC)(OC(C)(C)CCCC)OC(C)(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
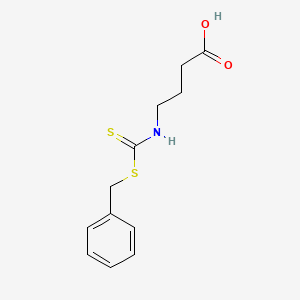
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
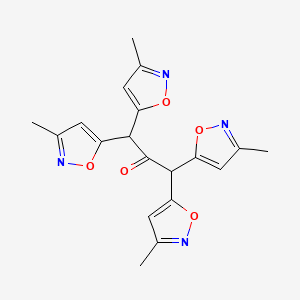
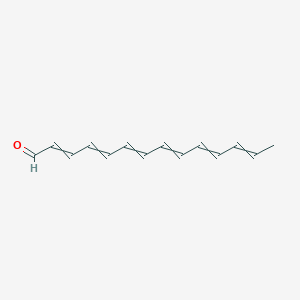
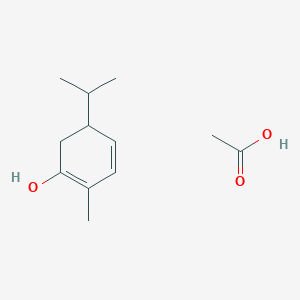
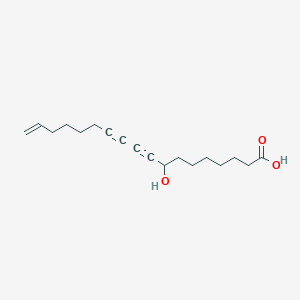
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
